molecular formula C9H12N2S B051687 N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide CAS No. 121611-15-2

N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide

Cat. No. B051687
M. Wt: 180.27 g/mol
InChI Key: HMEDPRHRGVQMGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide, also known as D3PET, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of thioamides and has been synthesized using various methods. The purpose of

Mechanism Of Action

The mechanism of action of N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide involves the inhibition of protein-protein interactions by binding to the hydrophobic pocket of the target protein. This binding disrupts the protein-protein interaction, leading to the inhibition of the biological process. N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide has also been shown to inhibit the activity of histone deacetylases, leading to the modulation of gene expression.

Biochemical And Physiological Effects

N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide in lab experiments is its high purity and stability, which makes it easy to handle and store. N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide also has a high binding affinity to the target protein, making it a potent inhibitor. However, one of the limitations of using N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide is its limited solubility in aqueous solutions, which can affect its efficacy in certain experiments.

Future Directions

There are several future directions for the use of N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide in scientific research, including the development of new drugs for the treatment of various diseases, including cancer and inflammatory diseases. N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide can also be used in the study of the mechanism of action of various enzymes, leading to the development of new inhibitors. Furthermore, N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide can be used in the study of protein-protein interactions, leading to a better understanding of various biological processes.
Conclusion:
In conclusion, N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide is a compound that has gained significant attention in recent years due to its potential applications in scientific research. The synthesis of N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide can be achieved using various methods, and it has been used in various scientific research applications, including the study of the mechanism of action of various enzymes and the development of new drugs for the treatment of various diseases. N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide has various biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several future directions for the use of N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide in scientific research, leading to a better understanding of various biological processes and the development of new drugs.

Synthesis Methods

The synthesis of N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide can be achieved using various methods, including the reaction of 3-pyridylacetonitrile with dimethylthioamide in the presence of a base, such as sodium hydride or potassium carbonate. Another method involves the reaction of 3-pyridylacetonitrile with dimethylamine followed by the addition of sulfur to obtain N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide. These methods have been optimized to produce high yields of N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide with high purity.

Scientific Research Applications

N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide has been used in various scientific research applications, including the study of the role of thioamides in the inhibition of protein-protein interactions, which are essential for various biological processes. N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide has also been used in the study of the mechanism of action of various enzymes, including histone deacetylases, which play a critical role in gene expression regulation. Furthermore, N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide has been used in the development of new drugs for the treatment of various diseases, including cancer.

properties

CAS RN

121611-15-2

Product Name

N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide

Molecular Formula

C9H12N2S

Molecular Weight

180.27 g/mol

IUPAC Name

N,N-dimethyl-2-pyridin-3-ylethanethioamide

InChI

InChI=1S/C9H12N2S/c1-11(2)9(12)6-8-4-3-5-10-7-8/h3-5,7H,6H2,1-2H3

InChI Key

HMEDPRHRGVQMGW-UHFFFAOYSA-N

SMILES

CN(C)C(=S)CC1=CN=CC=C1

Canonical SMILES

CN(C)C(=S)CC1=CN=CC=C1

Origin of Product

United States

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